Benzoicacid, 2-(cyanomethyl)-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoicacid, 2-(cyanomethyl)-5-methoxy- is an organic compound characterized by the presence of a benzoic acid core substituted with a cyanomethyl group at the 2-position and a methoxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid, 2-(cyanomethyl)-5-methoxy- typically involves the reaction of 2-(cyanomethyl)benzoic acid with methoxy-substituted reagents. One common method includes the use of piperidine and methanol as solvents to facilitate the reaction . The reaction conditions often require heating and the presence of catalysts to ensure the desired product is obtained in high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoicacid, 2-(cyanomethyl)-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoicacid, 2-(cyanomethyl)-5-methoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry and pharmacology.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents with specific biological targets.
Wirkmechanismus
The mechanism by which Benzoicacid, 2-(cyanomethyl)-5-methoxy- exerts its effects involves interactions with molecular targets and pathways. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biological pathways, potentially leading to therapeutic effects or other biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted benzoic acids, such as:
- 2-(cyanomethyl)benzoic acid
- 5-methoxybenzoic acid
- 4-(cyanomethyl)benzoic acid
Uniqueness
Benzoicacid, 2-(cyanomethyl)-5-methoxy- is unique due to the specific combination of the cyanomethyl and methoxy groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
76254-25-6 |
---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
2-(cyanomethyl)-5-methoxybenzoic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-8-3-2-7(4-5-11)9(6-8)10(12)13/h2-3,6H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
JCGBCBBOMYVUEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CC#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.